molecular formula C7H11NO4 B1143616 (2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate CAS No. 13593-87-8

(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate

Cat. No.: B1143616
CAS No.: 13593-87-8
M. Wt: 173.16654
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H11NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Properties

CAS No.

13593-87-8

Molecular Formula

C7H11NO4

Molecular Weight

173.16654

Synonyms

Proline, 3-hydroxy-5-oxo-, ethyl ester, trans- (8CI,9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of (2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

(2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid+ethanolH2SO4(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate+H2O\text{(2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate} + \text{H}_2\text{O} (2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid+ethanolH2​SO4​​(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.

    Reduction: Sodium borohydride (NaBH4), methanol as solvent, room temperature.

    Substitution: Amine or alcohol nucleophiles, base catalyst (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.

Major Products Formed

    Oxidation: (2S,3S)-Ethyl 3-oxo-5-oxopyrrolidine-2-carboxylate.

    Reduction: (2S,3S)-Ethyl 3-hydroxy-5-hydroxypyrrolidine-2-carboxylate.

    Substitution: Corresponding amide or ether derivatives.

Scientific Research Applications

(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate depends on its specific application. In enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the enzyme or receptor being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate
  • (2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid
  • (2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxamide

Uniqueness

(2S,3S)-Ethyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate is unique due to its specific ester functional group, which imparts different chemical reactivity and physical properties compared to its methyl ester or carboxylic acid counterparts. This uniqueness can be exploited in various synthetic and research applications, making it a valuable compound in the field of chemistry and beyond.

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